molecular formula C7H8BrNO2 B15248265 5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one

5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one

Cat. No.: B15248265
M. Wt: 218.05 g/mol
InChI Key: MPGWPJSHZLIEBP-UHFFFAOYSA-N
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Description

5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a methoxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 3-(methoxymethyl)pyridin-2(1H)-one, which is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the desired product .

Industrial Production Methods

For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions or the use of less hazardous reagents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one is unique due to the combination of the bromine atom and the methoxymethyl group, which can impart specific reactivity and properties not found in other similar compounds. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules and materials .

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

5-bromo-3-(methoxymethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H8BrNO2/c1-11-4-5-2-6(8)3-9-7(5)10/h2-3H,4H2,1H3,(H,9,10)

InChI Key

MPGWPJSHZLIEBP-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CNC1=O)Br

Origin of Product

United States

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